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Indolizine-7-carbaldehyde

Cat. No.: B13667554
M. Wt: 145.16 g/mol
InChI Key: RYHGQJZGZGBJDU-UHFFFAOYSA-N
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Description

Historical Context and Structural Evolution of Indolizine (B1195054) Frameworks

The journey into the chemistry of indolizine began in 1890 when Italian chemist Angeli first reported on a related system. jbclinpharm.org However, the first definitive synthesis of the parent indolizine compound was reported by Scholtz in 1912. jbclinpharm.org Scholtz's method involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride, which yielded a crystalline product he named "picolide". jbclinpharm.org The initial structural elucidation of this product was challenging, but it was correctly identified as a diacetylindolizine by Tschitschibabin and Stepanow in 1929. jbclinpharm.org This work clarified the nature of the "Scholtz reaction" and established it as a foundational method for synthesizing the indolizine core.

Another cornerstone in the synthesis of indolizines is the Tschitschibabin reaction, which involves the condensation of pyridine (B92270) derivatives with α-halogenated carbonyl compounds. jbclinpharm.orgrsc.org This reaction proceeds via the formation of a pyridinium (B92312) ylide intermediate, which then undergoes an intramolecular cyclization to form the indolizine ring. organic-chemistry.org Alongside these classical methods, 1,3-dipolar cycloaddition reactions, first introduced by Diels and Alder in 1932, provided another major pathway to the indolizine framework by reacting pyridine with activated alkynes like acetylene (B1199291) dicarboxylate. jbclinpharm.org These early synthetic strategies were pivotal, paving the way for the exploration and development of a vast library of functionalized indolizine derivatives.

Contemporary Significance of Indolizine Derivatives in Chemical Research

Indolizine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to interact with a wide range of biological targets. nih.govchim.it Research has demonstrated that indolizine derivatives possess a broad spectrum of pharmacological activities. globalresearchonline.netresearchgate.net These include anti-inflammatory, anticancer, antimicrobial, analgesic, antifungal, antiviral, and anti-neurodegenerative properties. globalresearchonline.netnih.govresearchgate.net The structural diversity achievable through functionalization allows for the fine-tuning of these biological effects, making indolizines promising candidates for the development of new therapeutic agents with improved potency and reduced toxicity. globalresearchonline.netresearchgate.net

Beyond their medicinal applications, indolizine derivatives have garnered significant attention in materials science. nih.gov Their conjugated π-electron system often imparts strong fluorescence properties. chim.it This has led to their development and use as organic fluorescent molecules for bioimaging, chemical sensors, and as electroluminescent materials in organic light-emitting diodes (OLEDs). chim.itresearchgate.netacs.org The ongoing development of novel synthetic methods, including transition metal-catalyzed reactions, photocatalysis, and electrochemical approaches, continues to expand the accessibility and variety of indolizine derivatives for diverse scientific applications. organic-chemistry.orgresearchgate.netrsc.orgrsc.orgrsc.org

Table 1: Selected Pharmacological Activities of Indolizine Derivatives

Pharmacological ActivityDescriptionReferences
Anticancer Derivatives have shown activity against various cancer cell lines, with some commercial drugs like Irinotecan and Topotecan being used for ovarian, colon, and lung cancers. nih.govchim.itresearchgate.netrsc.org
Antimicrobial/Antibacterial Compounds exhibit inhibitory action against various bacteria, including Mycobacterium tuberculosis. globalresearchonline.netnih.govchim.itresearchgate.net
Anti-inflammatory Indolizine-based molecules have demonstrated significant anti-inflammatory and analgesic effects. globalresearchonline.netnih.govresearchgate.net
Antifungal Certain derivatives are effective against fungal pathogens such as Candida albicans. nih.govresearchgate.netresearchgate.net
Phosphatase Inhibitors Specific substituted indolizines have been identified as inhibitors of tyrosine phosphatases (PTPs). globalresearchonline.netchim.it
Antiviral & Anti-neurodegenerative Emerging research has identified potential antiviral and anti-neurodegenerative applications for this class of compounds. nih.gov

Rationale for Focused Research on Indolizine-7-carbaldehyde

The reactivity of the indolizine nucleus is dictated by its electron-rich nature. Electrophilic substitution reactions, such as acylation and nitration, typically occur preferentially at the C1 and C3 positions of the five-membered pyrrole (B145914) ring, with the C3 position being the most reactive. jbclinpharm.orgchim.it Functionalization of the six-membered pyridine ring is generally less facile. This inherent reactivity pattern makes the targeted synthesis and study of derivatives functionalized at other positions, such as C7, a unique chemical challenge.

The introduction of a carbaldehyde (an aldehyde group, -CHO) at the C7 position creates This compound . This specific substitution is not achieved through standard electrophilic addition pathways, requiring more specialized synthetic strategies, potentially involving the construction of the ring from a pre-functionalized pyrrole or pyridine precursor. rsc.org The presence of the electron-withdrawing aldehyde group at C7 significantly alters the electronic landscape of the entire indolizine system, influencing its reactivity, photophysical properties, and potential biological interactions in ways that are distinct from the more commonly studied C1 or C3-substituted analogs.

The aldehyde functional group is one of the most versatile handles in organic synthesis. In this compound, this group serves as a reactive site for a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into an amine via reductive amination. Furthermore, it can participate in a wide array of carbon-carbon bond-forming reactions, including:

Wittig reaction: to form alkenes.

Grignard and organolithium additions: to create secondary alcohols.

Condensation reactions: such as Knoevenagel or aldol (B89426) condensations, to build more complex molecular architectures.

This chemical versatility makes this compound a highly valuable building block. researchgate.net It provides a strategic entry point for elaborating the indolizine core at the C7 position, enabling the synthesis of novel families of derivatives with potentially unique properties for applications in medicine and materials science. While research on indolizine-2-carbaldehydes has highlighted their utility as precursors, the C7 isomer remains a less explored but equally promising intermediate. researchgate.net

Despite the extensive research into the indolizine scaffold, a significant portion of the literature focuses on derivatives substituted at the C1, C2, and C3 positions. There is a discernible gap in the systematic investigation of the synthesis, reactivity, and application of isomers with functionalization on the six-membered ring, particularly this compound.

Current Research Gaps:

Efficient Synthesis: There is a need for more direct and high-yielding synthetic routes specifically targeting C7-functionalized indolizines.

Application-focused Research: Few studies have explored the specific biological or material properties of compounds derived directly from this compound.

Future Perspectives: The unique electronic and steric environment of the C7 position suggests that derivatives of this compound could exhibit novel biological activities or photophysical properties. Future research should focus on developing robust synthetic pathways to this key intermediate. This would unlock the potential to create new libraries of C7-modified indolizines for screening as drug candidates, particularly for targets where the substitution pattern is crucial for binding. Moreover, exploring these derivatives as new fluorescent probes or electronic materials could lead to advancements in bioimaging and organic electronics. The focused study of this compound represents a promising frontier in the broader field of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B13667554 Indolizine-7-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

indolizine-7-carbaldehyde

InChI

InChI=1S/C9H7NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-7H

InChI Key

RYHGQJZGZGBJDU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=CC2=C1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Indolizine 7 Carbaldehyde and Its Precursors

Retrosynthetic Analysis for the Indolizine-7-carbaldehyde Scaffold

The first and more traditional approach involves the disconnection of the indolizine (B1195054) core itself, which suggests building the heterocycle from appropriately substituted pyridine (B92270) and pyrrole (B145914) precursors or their acyclic equivalents. In this pathway, the C-7 carbaldehyde group, or a precursor to it (like a cyano or ester group), is incorporated into the pyridine starting material. For instance, a 4-substituted pyridine derivative can be a key starting material, as this position corresponds to the C-7 position in the final indolizine scaffold. The synthesis then proceeds through a cyclization reaction, such as a 1,3-dipolar cycloaddition, to form the bicyclic system with the desired functionality already in place. The synthesis of C7-imidazo indolizine derivatives, for example, begins with a pre-functionalized trialkyl 7-formylindolizine-1,2,3-tricarboxylate, highlighting a strategy where the aldehyde is installed early. rsc.org

A second, more modern approach relies on the late-stage functionalization of a pre-formed indolizine ring. ua.esnih.gov This strategy is particularly valuable as it allows for the diversification of various indolizine scaffolds from a common intermediate. The key disconnection in this case is the C-H bond at the C-7 position, envisioning a direct formylation step (C-H → C-CHO). This method avoids the often-complex synthesis of substituted pyridine precursors. However, its success hinges on the ability to control the regioselectivity of the formylation reaction, as indolizines have multiple reactive C-H bonds. ua.es Recent advancements have shown this to be a viable and powerful strategy, especially for specific classes of substituted indolizines. ua.es

Classical and Established Synthetic Routes to Indolizine Systems Relevant to C-7 Functionalization

The synthesis of the indolizine core is well-established, with several classical methods that can be adapted for the specific purpose of introducing substituents at the C-7 position. rsc.orgscispace.comnih.gov These routes generally involve the construction of the five-membered pyrrole ring onto a pre-existing pyridine ring.

Condensation Reactions for Indolizine Core Formation

Condensation reactions represent one of the earliest and most fundamental approaches to the indolizine skeleton. jbclinpharm.orgsioc-journal.cn The most famous of these is the Tschitschibabin (or Chichibabin) reaction, which typically involves the reaction of 2-alkylpyridine derivatives with α-halocarbonyl compounds, followed by base-induced cyclization of the resulting pyridinium (B92312) salt. chim.it

To achieve C-7 functionalization using this approach, a 4-substituted-2-alkylpyridine would be the required starting material. The substituent at the 4-position of the pyridine ring is carried through the reaction sequence to become the C-7 substituent on the indolizine product.

A notable example relevant to C-7 functionalization is the Stobbe condensation. Under controlled conditions, the condensation of pyrrole-2-carboxaldehyde with dimethyl succinate (B1194679) can lead to 5-oxygenated indolizines that also bear an ester group at the C-7 position. chim.it This demonstrates how condensation strategies can be tailored to yield specific substitution patterns.

1,3-Dipolar Cycloaddition Strategies and their Adaptation

The 1,3-dipolar cycloaddition is arguably the most versatile and widely used method for synthesizing the indolizine core. jbclinpharm.orgchim.it The strategy involves the reaction of a pyridinium ylide (the 1,3-dipole), generated in situ from a pyridinium salt, with a dipolarophile, which is typically an electron-deficient alkene or alkyne. rsc.orgnih.govjbclinpharm.org The reaction proceeds via a [3+2] cycloaddition, often followed by an oxidation or elimination step to achieve the aromatic indolizine ring system. nih.govjbclinpharm.org

Adaptation of this powerful method for C-7 functionalization is straightforward and effective. By starting with a pyridine derivative bearing a substituent at the 4-position, the resulting pyridinium ylide will carry this substituent, which ultimately appears at the C-7 position of the indolizine product. For example, the reaction of 4-cyanopyridine (B195900) with an appropriate partner leads to the formation of trimethyl 7-cyano-1,2,3-indolizinetricarboxylate. jbclinpharm.org This highlights the modularity of the 1,3-dipolar cycloaddition approach, where the final substitution pattern can be directly programmed by the choice of the initial pyridine component. A variety of functional groups can be introduced at C-7 in this manner, provided they are stable to the reaction conditions.

Pyridine Precursor Dipolarophile Resulting C-7 Substituted Indolizine Reference
4-CyanopyridineDimethyl acetylenedicarboxylateTrimethyl 7-cyano-1,2,3-indolizinetricarboxylate jbclinpharm.org
4-Substituted PyridineGeneric Alkyne/Alkene7-Substituted Indolizine rsc.orgnih.gov

This table illustrates how the 1,3-dipolar cycloaddition strategy can be adapted to synthesize C-7 functionalized indolizines by selecting appropriately substituted pyridine precursors.

1,5-Dipolar Cycloaddition Approaches

Another powerful cyclization strategy for accessing the indolizine framework is the 1,5-dipolar cyclization. jbclinpharm.orgjbclinpharm.org This method involves an intramolecular cyclization of a 1,5-dipole, which is typically generated from a pyridinium salt containing a suitable tethered nucleophile. For instance, N-allylpyridinium ylides can behave as 1,5-dipoles, undergoing ring closure to form indolizines. jbclinpharm.org

The substitution pattern of the final indolizine product, including any functionality at C-7, is dictated by the structure of the acyclic precursor that forms the 1,5-dipole. To obtain a C-7 substituted indolizine, one would need to start with a 4-substituted pyridine that is then elaborated into the necessary precursor for the 1,5-dipolar cyclization. This approach, while perhaps less common than the 1,3-dipolar cycloaddition, offers a distinct pathway to the indolizine core and has been instrumental in the synthesis of various heterocyclic molecules. jbclinpharm.org

Direct Formylation and Aldehyde Introduction Strategies at the C-7 Position

The introduction of a formyl group directly onto a pre-existing indolizine ring represents a highly efficient synthetic strategy, falling under the umbrella of late-stage C-H functionalization. ua.es This approach circumvents the need for multi-step syntheses of functionalized precursors. However, achieving regioselectivity is a significant challenge, as classical formylation methods like the Vilsmeier-Haack or Gattermann reactions are often harsh and may not provide the desired C-7 isomer selectively. ua.es

Late-Stage C-H Formylation Methods

Recent breakthroughs have provided novel solutions for the direct and regioselective formylation of the indolizine nucleus at the C-7 position. ua.es A significant advancement in this area is the use of Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) as a mild and effective formylating agent. ua.esresearchgate.net

This method has proven to be particularly effective for the C-7 formylation of 1-amino-substituted indolizines. The reaction is remarkably simple and proceeds under mild conditions, typically involving the treatment of the indolizine substrate with Eschenmoser's salt and sodium bicarbonate in acetonitrile, open to the air at room temperature. ua.es This procedure furnishes the corresponding indolizine-7-carbaldehydes in moderate to good yields with high regioselectivity. ua.es It is noteworthy that conventional formylation methods were found to be ineffective for this specific transformation. ua.es

Mechanistic studies revealed, contrary to initial expectations, that the oxygen atom of the newly introduced formyl group originates from the bicarbonate anion, not from atmospheric oxygen. ua.es This methodology is compatible with various functional groups, including the amino group, which underscores its utility in the synthesis of complex and functionalized indolizine derivatives. ua.es

Indolizine Substrate (1-amino substituted) Yield of this compound (%) Reference
1-(Pyrrolidin-1-yl)-2-phenyl-3-(p-tolyl)indolizine70 ua.es
1-Morpholino-2-phenyl-3-(p-tolyl)indolizine67 ua.es
1-(Piperidin-1-yl)-2-phenyl-3-(p-tolyl)indolizine65 ua.es
1-(Pyrrolidin-1-yl)-2-(4-methoxyphenyl)-3-phenylindolizine72 ua.es
1-(Pyrrolidin-1-yl)-2-(4-chlorophenyl)-3-phenylindolizine58 ua.es

This table summarizes the yields obtained for the late-stage C-7 formylation of various 1-amino-substituted indolizines using Eschenmoser's salt, demonstrating the efficacy and scope of this modern synthetic method. ua.es

Transformation of Precursor Functional Groups to Aldehyde

The generation of the aldehyde functionality at the C-7 position of the indolizine nucleus is a critical step that can be achieved by modifying a precursor group. The synthesis of indolizine-7-carbaldehydes often necessitates either the pre-installation of the formyl group in the starting materials or the subsequent transformation of a functional group already present on the indolizine ring. ua.esresearchgate.net This approach is fundamental when direct formylation methods are not feasible or result in poor yields or incorrect regioselectivity.

Common precursor functional groups that can be converted to an aldehyde include methyl groups, alcohols, and carboxylic acids or their derivatives. For instance, a 7-methylindolizine (B155927) could be oxidized to this compound using appropriate oxidizing agents. Similarly, a 7-hydroxymethylindolizine can undergo oxidation to furnish the target aldehyde. Another route involves the reduction of a carboxylic acid or ester at the 7-position. These transformations are standard procedures in organic synthesis, but their application to the indolizine system requires careful selection of reagents to avoid side reactions on the electron-rich heterocyclic core.

Utilization of Specific Formylating Agents (e.g., Eschenmoser’s Salt)

Direct C-H bond formylation presents an atom-economical and efficient route to this compound. ua.es However, classical formylation methods such as the Vilsmeier-Haack, Reimer-Tiemann, Duff, or Gatterman reactions often employ harsh conditions and can lead to low yields and poor selectivity when applied to sensitive heterocyclic systems like indolizine. ua.esresearchgate.net In fact, attempts to formylate certain substituted indolizines using conventional methods like Vilsmeier-Haack have proven to be unfruitful. ua.es

A significant advancement in this area is the use of Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) as a mild and effective reagent for the direct and regioselective C-H formylation of indolizines. ua.esnih.gov This method provides a straightforward pathway to indolizine-7-carbaldehydes in modest-to-good yields with exclusive regioselectivity for the C-7 position, particularly in 1-amino-substituted indolizines. ua.esua.es The reaction is notably simple, often involving the mixing of solid reagents in the air at room temperature, and is compatible with sensitive functional groups like amino groups. ua.es

The Institute for Organic Synthesis (ISO) at the University of Alicante has pioneered a method using Eschenmoser's salt in the presence of sodium bicarbonate to achieve this regioselective formylation. ua.es This process represents the first reported direct formylation at the 7-position of the indolizine ring. ua.es A key finding from mechanistic studies is that the oxygen atom incorporated into the formyl group originates from the bicarbonate anion, not from atmospheric molecular oxygen. ua.es

Table 1: Formylation of Indolizine Derivatives using Eschenmoser's Salt

Indolizine SubstrateReagentBaseSolventTemperatureProductYieldReference
1,3-Disubstituted IndolizineEschenmoser's SaltSodium BicarbonateAcetonitrileRoom TemperatureThis compoundModest to Good ua.es
1-Amino-substituted IndolizineEschenmoser's SaltNot specifiedNot specifiedRoom TemperatureThis compoundModest to Good ua.es

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have introduced powerful, transition metal-catalyzed methods for the construction of the indolizine scaffold. These modern approaches, often featuring C-H activation and annulation strategies, offer high efficiency and modularity, allowing for the synthesis of complex indolizine derivatives that can be precursors to or directly incorporate the 7-carbaldehyde group.

Transition Metal-Catalyzed Annulation and Coupling Reactions

Catalysis by transition metals such as palladium, copper, and rhodium has become a cornerstone for the synthesis of N-heterocycles, including indolizines. clockss.org These methods facilitate the formation of the bicyclic indolizine core through novel bond disconnections, often under milder conditions than classical methods and with broader substrate scopes.

Palladium catalysis is a versatile tool for constructing the indolizine framework. One notable strategy involves a multicomponent synthesis from 2-bromopyridines, imines, and alkynes. nih.govrsc.orgscispace.com This reaction proceeds through the carbonylative formation of a reactive, pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne. nih.govrsc.org This modular approach allows for systematic variation of all substituents on the indolizine ring by changing the reaction components. nih.govrsc.orgscispace.com

Another efficient Pd-catalyzed method is the oxidative carbonylation of propargylic pyridines, which can be conducted at room temperature. acs.orgnih.gov This process demonstrates the utility of palladium in cyclization reactions leading to the indolizine core. Furthermore, direct C-H activation and functionalization of the pyridine ring catalyzed by palladium have been explored for arylation and heteroarylation, primarily at the C-3 position of indolizine. acs.org While direct C-7 formylation via this route is not explicitly detailed, these C-H activation principles represent a powerful strategy for functionalizing the indolizine skeleton. snnu.edu.cnchemrxiv.org The choice of ligands, such as Xantphos, can be crucial in these catalytic systems, potentially favoring the desired reductive elimination steps. nih.govrsc.org

Table 2: Palladium-Catalyzed Synthesis of Indolizine Scaffolds

Reaction TypeStarting MaterialsCatalyst SystemKey FeaturesReference
Multicomponent Carbonylative Coupling2-Bromopyridines, Imines, Alkynes, COPd₂(dba)₃/XantphosModular; all substituents can be varied. nih.govrsc.orgscispace.com
Oxidative CarbonylationPropargylic Pyridines, COPd₂(dba)₃ or Pd/COccurs at room temperature; recyclable catalyst (Pd/C). acs.orgnih.gov
Direct C-3 ArylationIndolizines, Aryl HalidesPdCl₂(PPh₃)₂Regioselective functionalization at C-3. acs.org

Copper catalysis provides an economical and sustainable alternative for indolizine synthesis. organic-chemistry.org A prominent method involves the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, offering an atom-economic route to indolizines in good yields. organic-chemistry.org Another powerful approach is the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. nih.govacs.orgthieme-connect.com This reaction, catalyzed by Cu(OAc)₂, proceeds through C-H olefination and decarboxylative amination, providing concise access to C-2 arylated indolizines from readily available starting materials. nih.govacs.org

Copper nanoparticles have also been employed as effective catalysts. acs.org For instance, copper nanoparticles on activated carbon can catalyze the multicomponent synthesis of indolizines from pyridine-2-carbaldehyde derivatives, secondary amines, and terminal alkynes. acs.org Furthermore, copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives has been developed as a novel route that proceeds via C-F bond cleavage. rsc.org These copper-catalyzed methods highlight the metal's versatility in forming the indolizine ring system through various mechanistic pathways. researchgate.netchim.it

Table 3: Copper-Catalyzed Synthesis of Indolizine Scaffolds

Reaction TypeStarting MaterialsCatalyst SystemKey FeaturesReference
Oxidative Coupling-Annulation2-Alkylazaarenes, Terminal AlkenesCu(OAc)₂Atom-economic, one-pot synthesis. organic-chemistry.org
Annulation2-Alkylazaarenes, α,β-Unsaturated Carboxylic AcidsCu(OAc)₂/1,10-phenanthrolineProvides access to C-2 arylated indolizines. nih.govacs.org
Multicomponent ReactionPyridine-2-carbaldehyde, Secondary Amines, AlkynesCu-NPs on activated carbonUtilizes a recyclable nanoparticulate catalyst. acs.org
Coupling Cyclization2-(Pyridin-2-yl)acetate, gem-DifluoroalkenesCopper catalystProceeds via C-F bond cleavage. rsc.org

Rhodium catalysis has emerged as a powerful strategy for synthesizing substituted indolizines, particularly through C-H activation pathways. beilstein-journals.org An efficient Rh(III)-catalyzed oxidative annulation reaction of pyridinium trifluoromethanesulfonate (B1224126) salts with alkynes enables the synthesis of substituted indolizines by cleaving C(sp²)–H and C(sp³)–H bonds. bohrium.comacs.org This method is advantageous as it uses readily available starting materials and demonstrates a broad substrate scope, tolerating various alkynes, including those with electron-donating or withdrawing groups, as well as aliphatic alkynes. bohrium.com

This approach overcomes some limitations of previous synthetic methods and provides a new, efficient route to diverse indolizine derivatives. acs.org The reaction mechanism is believed to involve the activation of C-H bonds followed by the insertion of the alkyne. bohrium.com The use of rhodium catalysis for the annulation of pyrrole-substituted starting materials has also been shown to be effective in creating fused heterocyclic systems. rsc.org

Table 4: Rhodium-Catalyzed Synthesis of Indolizine Scaffolds

Reaction TypeStarting MaterialsCatalyst SystemKey FeaturesReference
Oxidative AnnulationPyridinium trifluoromethanesulfonate salts, AlkynesRh(III) catalyst, KOAc (base)Cleavage of C(sp²)-H/C(sp³)-H bonds; broad alkyne scope. bohrium.comacs.org
C-H Functionalization-AnnulationPyrrole-substituted BODIPYs, AlkynesRhodium catalystSynthesis of diindolizine-fused systems. rsc.org

Radical-Induced Synthetic Strategies

The synthesis of the indolizine framework, the core precursor to this compound, has been increasingly addressed through radical-induced strategies. These methods are noted for their efficiency in constructing heterocyclic systems and forming C-C or C-X bonds with high atom and step economy. researchgate.netresearchgate.net Radical-induced synthetic approaches are gaining attention due to their unique advantages in creating complex molecular architectures from simple starting materials. researchgate.net

Recent reviews highlight various strategies that utilize radical species or intermediates to construct the indolizine ring. researchgate.netresearchgate.net These methods can be broadly categorized based on the building blocks used for ring construction or the type of radical trigger employed. While direct synthesis of this compound via a one-step radical process is not extensively documented, these strategies are crucial for creating substituted indolizine precursors. For instance, a transition metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed, affording functionalized indolizines in moderate to excellent yields (up to 99%). researchgate.net Such precursors can then be subjected to formylation reactions to introduce the aldehyde group at the C7 position. The versatility of radical reactions allows for the incorporation of various functional groups, which is essential for the synthesis of complex indolizine derivatives. researchgate.net

Photochemical and Visible Light-Mediated Syntheses

Photochemical and visible light-mediated reactions represent a green and sustainable approach to the synthesis of heterocyclic compounds, including the indolizine scaffold. bohrium.com These methods often proceed under mild conditions, minimizing waste and avoiding the need for harsh reagents.

Visible light-enabled cascade cyclization strategies have been developed for the synthesis of indolizine derivatives. rsc.org For example, a metal-free, visible-light-induced process can generate phosphinoyl radicals from H-phosphonates, leading to phosphorylated tetrahydroindolizines. rsc.org Another notable method involves the use of Eosin Y as a photoredox catalyst in the oxidative coupling of 2-arylindolizines with thiols under an air atmosphere, facilitated by blue LED irradiation, to produce 3-sulfanylindolizines. researchgate.net

Furthermore, the formation of electron donor-acceptor (EDA) complexes under visible light irradiation is another effective strategy. This has been applied to the C-H functionalization of related N-heterocycles, suggesting its potential for the targeted synthesis of functionalized indolizines that could serve as precursors to this compound. mdpi.com The development of these light-mediated reactions is pivotal for late-stage functionalization and building molecular complexity. bohrium.com

Electro-organic Synthesis Techniques

Electro-organic synthesis is an environmentally benign alternative to conventional chemical methods, often avoiding the need for stoichiometric oxidants or reductants. bohrium.comresearchgate.net This technique utilizes electrical current to drive chemical transformations, offering high levels of control and selectivity. In the context of indolizine chemistry, electrosynthesis has been recognized as a promising tool for C-H functionalization. bohrium.comresearchgate.net

While specific examples detailing the direct electro-organic synthesis of this compound are not prevalent in the literature, the methodology holds significant potential. Electrochemically catalyzed cross-coupling reactions and C-H functionalization have been successfully applied to various heterocyclic systems. bohrium.com These approaches could foreseeably be adapted for the regioselective formylation of an indolizine precursor or the construction of the indolizine ring itself from appropriately designed starting materials. The continuous development of electro-organic methods is expected to provide novel pathways for the synthesis of complex heterocyclic molecules like this compound.

Mechanochemically Induced Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. bohrium.com This technique has been explored for the synthesis of indolizine derivatives.

A notable example is the mechanochemical synthesis of 1,2-diketoindolizine derivatives from indolizines and epoxides using piezoelectric materials. acs.org Although this specific reaction does not yield the target carbaldehyde, it demonstrates the feasibility of using mechanochemical methods to modify the indolizine core. The advantages of being environmentally friendly and economical make mechanochemically induced techniques an attractive area for further research in the synthesis of various functionalized indolizines, including carbaldehyde derivatives. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, significantly reducing reaction times from hours to minutes while often improving yields and product selectivity. rsmraiganj.in This technology has been extensively applied to the synthesis of the indolizine scaffold. rsmraiganj.inresearchgate.netresearchgate.net

Numerous protocols for synthesizing indolizine derivatives under microwave irradiation have been reported. These include three-component reactions of an acyl bromide, pyridine, and an acetylene (B1199291) catalyzed by basic alumina (B75360) in a one-pot, solvent-free process. researchgate.net Another approach involves the reaction of pyridine-2-carbaldehyde derivatives with chromones to yield polycyclic conjugate indolizine derivatives. rsmraiganj.in The efficiency of microwave heating has been demonstrated to be superior to conventional heating for these transformations. at.uanih.gov

The table below summarizes a selection of microwave-assisted methods for synthesizing indolizine precursors.

Starting MaterialsCatalyst/ConditionsProduct TypeKey Advantages
Acyl bromide, Pyridine, AcetyleneBasic alumina, Solvent-free, MWSubstituted IndolizinesExcellent yields, One-pot reaction researchgate.net
Pyridine-2-carbaldehyde, Chromone derivativesAc2O, MWPolycyclic Indolizine derivativesEfficient cyclization rsmraiganj.in
N-(cyanomethyl)-2-alkylpyridinium salts, EnaminonesSodium acetate (B1210297), Benign solvents, MWPyrido[2,3-b]indolizinesDomino reaction, High fluorescence researchgate.net
2-phenylimidazo[1,2-a]pyridines, 1,2-diiodobenzenePalladium catalyst, MWBenzo[a]imidazo[5,1,2-cd]indolizineRegioselective double arylation rsmraiganj.in

These microwave-assisted strategies provide rapid access to a diverse range of indolizine structures, which can be further functionalized to yield this compound.

Biomass-Derived Aminocatalytic Approaches

A highly innovative and sustainable strategy for the synthesis of indolizine carbaldehydes involves aminocatalysis using catalysts derived from renewable biomass. researchgate.net Specifically, this approach has been extensively developed for the one-pot synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes. researchgate.netgoettingen-research-online.de

This methodology employs aminosugars such as D-glucosamine or the biopolymer chitosan (B1678972) (composed of β-D-anhydroglucosamine units) as recyclable stereoauxiliary aminocatalysts. researchgate.netgoettingen-research-online.de The reaction proceeds via a [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. researchgate.net The catalyst operates through an iminium ion/enamine tandem sequence. nature.com This method is notable for its high efficiency, use of renewable resources, and excellent functional group tolerance, accommodating halogens, nitro groups, and various heterocycles. researchgate.net While this advanced method has been optimized for the 2-carbaldehyde isomer, yielding a rich library of those compounds, its principles underscore the power of aminocatalysis in the synthesis of functionalized indolizines. researchgate.netgoettingen-research-online.de

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound and its derivatives are critical steps to obtain materials of high purity. The most commonly employed techniques are column chromatography and crystallization.

Column Chromatography: This is the predominant method for purifying crude reaction mixtures.

Stationary Phase: Silica (B1680970) gel is almost universally used as the stationary phase. clockss.orgacs.org

Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is typically used. The ratio is adjusted to achieve optimal separation. mdpi.commdpi.com For instance, mixtures of ethyl acetate and hexane are common, and in some cases, dichloromethane (B109758) is added. acs.orgmdpi.comacs.org

Procedure: The crude product, obtained after filtering the reaction mixture and removing the solvent by rotary evaporation, is loaded onto the silica gel column and eluted with the chosen solvent system. clockss.org In some preparations, the reaction mixture is first filtered through a plug of Celite before concentration and chromatographic purification. mdpi.comnih.gov

Crystallization: This technique is used to obtain highly pure, crystalline solid products, often after initial purification by chromatography. It is also essential for obtaining single crystals for X-ray crystallographic analysis to confirm the molecular structure.

Solvents: The choice of solvent is crucial for successful crystallization. Common solvents include ethanol (B145695) or mixtures like ethyl acetate-hexane. mdpi.commdpi.com

Structural Confirmation: The crystal structure of a related derivative, 7-methoxy indolizine, has been determined to be in the monoclinic space group P 21/n, confirming the molecular geometry and packing. mdpi.com

The table below provides a summary of purification techniques reported for various indolizine derivatives, which are applicable to this compound.

Indolizine Derivative TypePurification MethodReported Eluent/Solvent SystemReference
Diethyl 7-methoxy-3-(benzoyl)indolizine-dicarboxylatesColumn chromatographyEthyl acetate / Hexane mdpi.com
Ethyl 2-(4-nitrobenzoyl)indolizine-7-carboxylateColumn chromatographyNot specified in snippet clockss.org
2-alkynylbenzaldehyde precursorFiltration through Celite pad, Column chromatographyEthyl acetate / Hexane (1:4 v/v) mdpi.com
Ethyl 8-phenylindolizine-7-carboxylateSilica gel column chromatographyHexane / Ethyl acetate / Dichloromethane (50:1:2) acs.orgacs.org
8-Oxo-5,6,7,8-tetrahydroindolizine-3-carbaldehydeColumn chromatography on silica gelDichloromethane / Ethyl acetate (98:2)

These established methodologies ensure the isolation of this compound and its precursors with the high degree of purity required for subsequent applications and characterization.

Chemical Reactivity and Transformations of Indolizine 7 Carbaldehyde

Reactivity of the Aldehyde Moiety at C-7

The aldehyde group at the C-7 position of the indolizine (B1195054) ring is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the aldehyde group in indolizine-7-carbaldehyde is susceptible to attack by strong carbon-based nucleophiles like Grignard and organolithium reagents. libretexts.orgyoutube.com These reactions are fundamental for forming new carbon-carbon bonds and introducing alkyl, aryl, or vinyl groups at the C-7 position.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. masterorganicchemistry.comdalalinstitute.com

Addition of Grignard Reagents: The reaction of this compound with a Grignard reagent (R-MgX) leads to the formation of a secondary alcohol. The choice of the R group in the Grignard reagent determines the nature of the substituent introduced. For instance, reaction with vinyl magnesium bromide yields the corresponding vinyl alcohol. jbclinpharm.org

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes. masterorganicchemistry.com They are generally more reactive than Grignard reagents due to the more polar nature of the carbon-lithium bond. youtube.com The reaction with this compound produces a secondary alcohol upon acidic workup. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

ReagentProduct
Vinyl magnesium bromide7-(1-hydroxyallyl)indolizine jbclinpharm.org
Methyl lithium7-(1-hydroxyethyl)indolizine
Phenyl lithium7-(hydroxyphenylmethyl)indolizine

Condensation Reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons Olefinations)

Condensation reactions provide a powerful tool for extending the carbon framework of this compound, leading to the formation of α,β-unsaturated systems.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For this compound, this reaction can be used to introduce a variety of substituents with electron-withdrawing groups. The reaction proceeds through a nucleophilic addition followed by dehydration. wikipedia.orgnih.gov The choice of the active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate) dictates the functionality of the resulting alkene. researchgate.net

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. researchgate.net It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). researchgate.net The reaction of this compound with a Wittig reagent would lead to the formation of a 7-vinylindolizine derivative. The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions. harvard.edu

Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org It is particularly useful for the synthesis of (E)-alkenes from aldehydes. wikipedia.orgorganic-chemistry.orgorganicchemistrydata.org The reaction of this compound with a stabilized phosphonate ylide, such as one derived from triethyl phosphonoacetate, would yield an (E)-indolizine-7-acrylate derivative. organicchemistrydata.org An efficient synthesis of functionalized pyrido[3,2‐d]pyrimidines has been reported starting from 4‐aminopyrimidine‐3‐carbaldehydes, where a Horner‐Wadsworth‐Emmons olefination was a key step. researchgate.net

Table 2: Condensation Reactions of this compound

ReactionReagentProduct Type
Knoevenagel CondensationMalononitrile, Piperidine2-(indolizin-7-ylmethylene)malononitrile
Wittig ReactionMethyltriphenylphosphonium bromide, n-BuLi7-vinylindolizine
Horner-Wadsworth-Emmons OlefinationTriethyl phosphonoacetate, NaHEthyl (E)-3-(indolizin-7-yl)acrylate

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde group to a carboxylic acid, yielding indolizine-7-carboxylic acid. This transformation is a common step in the synthesis of various indolizine derivatives.

Reduction: The aldehyde can be reduced to a primary alcohol, 7-(hydroxymethyl)indolizine, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reduction is often a key step in the synthesis of more complex molecules.

Formation of Imines, Oximes, Hydrazones, and Acetals

The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles and alcohols to form a range of important derivatives. masterorganicchemistry.combham.ac.uk

Imines, Oximes, and Hydrazones: The reaction of this compound with primary amines, hydroxylamine, or hydrazine (B178648) yields imines, oximes, and hydrazones, respectively. masterorganicchemistry.comresearchgate.netyoutube.com These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration, and are often catalyzed by acid. bham.ac.uknih.gov These derivatives are valuable intermediates in their own right and can undergo further transformations. masterorganicchemistry.com

Acetals: In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal. This reaction is reversible and is often used to protect the aldehyde group during other synthetic transformations.

Reactivity of the Indolizine Core in the Presence of C-7 Carbaldehyde

The indolizine ring system is electron-rich and generally susceptible to electrophilic attack. jbclinpharm.org The presence of the electron-withdrawing carbaldehyde group at the C-7 position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The indolizine nucleus readily undergoes electrophilic substitution. jbclinpharm.org The most nucleophilic positions in the indolizine ring are typically C-1 and C-3. However, the directing effect of the C-7 carbaldehyde group must be considered. While the aldehyde is a deactivating group, electrophilic substitution on the indolizine ring is still possible. Friedel-Crafts reactions, for example, have been successfully carried out on indolizine derivatives. researchgate.net The precise regiochemical outcome of electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions, but substitution at positions C-1, C-3, or C-5 might be anticipated.

Nucleophilic Functionalization of the Indolizine Nucleus

The indolizine ring system is generally characterized by its resistance to nucleophilic attack due to its electron-rich nature. Current time information in Chatham County, US.nih.gov However, the introduction of strong electron-withdrawing groups can render the ring susceptible to such reactions. In the context of this compound, the aldehyde group at C-7, while electron-withdrawing, does not typically activate the ring sufficiently for direct nucleophilic aromatic substitution under standard conditions.

Instead, the indolizine nucleus itself can act as a nucleophile, with the highest electron density located at the C-3 position. This inherent nucleophilicity allows for reactions with various electrophiles. For instance, in the presence of a suitable catalyst, indolizines can undergo functionalization at the C-3 position. While specific examples detailing the nucleophilic functionalization of the this compound nucleus acting as an electrophile are scarce in the literature, the general reactivity pattern of indolizines suggests that such reactions would require harsh conditions or specific activation of the ring system.

C-H Functionalization Strategies on the Indolizine Ring (excluding C-7)

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic systems, including indolizines. These strategies offer an atom-economical approach to introduce new substituents onto the indolizine core. While the C-7 position is already functionalized in this compound, other positions on the ring can be targeted.

Research has shown that the functionalization of indolizines can be directed to various positions through the use of specific catalysts and directing groups. nih.govmdpi.com For example, palladium-catalyzed C-H arylation of indolizines has been reported, with the regioselectivity being influenced by the substituents already present on the ring. While much of the focus has been on the C-2 and C-3 positions of the pyrrole (B145914) moiety, functionalization of the pyridine (B92270) ring at positions other than C-7 is also achievable. nih.gov The development of directing groups that can be temporarily installed on the indolizine nitrogen or another position can steer the C-H activation to specific sites like C-1, C-2, C-3, C-5, C-6, or C-8. nih.govresearchgate.net

Table 1: Examples of C-H Functionalization on the Indolizine Ring (General Examples)

PositionReaction TypeCatalyst/ReagentsReference
C-1/C-3PhosphonylationMn(OAc)₃ mychemblog.com
C-2ArylationCopper-catalyzed annulation researchgate.net
C-3AlkylationBrønsted acid rsc.org
C-5ArylationDirected metalation chim.it

It is important to note that these are general examples for the indolizine scaffold, and specific studies on the C-H functionalization of this compound at positions other than C-7 are limited in the readily available literature.

Cycloaddition Reactions Involving the Indolizine System

The π-system of indolizine can participate in various cycloaddition reactions, providing a pathway to construct more complex, fused heterocyclic structures. One of the most well-documented cycloaddition reactions involving indolizines is the [8π+2π] cycloaddition, where the indolizine acts as an 8π component. nih.gov

These reactions typically occur with electron-deficient alkynes or alkenes as the 2π component, leading to the formation of cycl[3.2.2]azine derivatives. nih.gov The presence of substituents on the indolizine ring can influence the reactivity and regioselectivity of the cycloaddition. For instance, indolizines with leaving groups at the C-3 or C-5 position can undergo cycloaddition followed by elimination to yield the aromatic cyclazine product directly. nih.gov

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, where pyridinium (B92312) ylides, generated in situ from the corresponding pyridinium salts, react with dipolarophiles. This method is a versatile route to synthesize a variety of substituted indolizines. organic-chemistry.org

Table 2: Examples of Cycloaddition Reactions with Indolizine Systems

Reaction TypeIndolizine ReactantDienophile/DipolarophileProduct TypeReference
[8π+2π] Cycloaddition1-AlkoxycarbonylindolizinesDiarylalkynesCycl[3.2.2]azines nih.gov
1,3-Dipolar CycloadditionPyridinium ylidesEthyl propiolate, Butyn-3-one7-Cyanoindolizines organic-chemistry.org
Decarboxylative CycloadditionPyridinium ylide (in situ)Alkenoic acidsSubstituted Indolizines fiveable.me

Derivatization Strategies for this compound

The aldehyde group at the C-7 position of this compound is a prime site for a variety of chemical transformations, allowing for the extension of the π-conjugated system and the synthesis of novel derivatives with potentially interesting photophysical or biological properties.

Modification of the C-7 Aldehyde Group for Conjugation Extension

The aldehyde functionality is readily converted into a carbon-carbon double bond, a key transformation for extending the π-conjugation of the indolizine core. Several classic organic reactions are well-suited for this purpose.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst. mychemblog.comorientjchem.org This reaction is widely used for the synthesis of α,β-unsaturated compounds. mychemblog.com By choosing different active methylene compounds, a variety of substituents can be introduced, leading to a diverse range of π-extended systems. For example, reaction with malononitrile would introduce a dicyanovinyl group, while reaction with cyanoacetic esters would yield a cyanoacrylate derivative. These reactions are generally applicable to heteroaromatic aldehydes. researchgate.netoszk.hu

The Wittig reaction provides another powerful method for olefination, reacting the aldehyde with a phosphorus ylide to form an alkene. organic-chemistry.orglibretexts.orglibretexts.org The nature of the ylide determines the structure of the resulting alkene. Stabilized ylides tend to produce the (E)-alkene, while non-stabilized ylides often give the (Z)-alkene. organic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. openstax.org The synthesis of stilbene (B7821643) analogues from aromatic aldehydes is a common application of the Wittig reaction. nih.gov

Synthesis of π-Extended Indolizine Derivatives from this compound

Building upon the derivatization of the C-7 aldehyde, this compound serves as a crucial starting material for the synthesis of larger, π-extended indolizine derivatives. These extended systems are of interest for their potential applications in materials science, particularly in the field of organic electronics and photonics.

Through reactions like the Knoevenagel condensation and the Wittig reaction, the indolizine core can be coupled with other aromatic or heteroaromatic units. For example, a Wittig reaction between this compound and a benzylphosphonium ylide would lead to the formation of an indolizine-stilbene analogue. Similarly, Knoevenagel condensation with an appropriate active methylene compound can be the first step in a multi-step synthesis towards more complex fused systems or conjugated oligomers.

While specific examples detailing the synthesis of π-extended systems directly from this compound are not abundant in the surveyed literature, the general reactivity of heteroaromatic aldehydes in these conjugation-extending reactions is well-established. nih.govmdpi.com The principles of these reactions can be directly applied to this compound to access a wide array of novel π-conjugated materials.

Spectroscopic Characterization and Structural Elucidation of Indolizine 7 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the complete structural assignment of indolizine-7-carbaldehyde. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined. nih.govresearchgate.net

¹H NMR Spectral Analysis (e.g., Aromatic, Aldehydic Protons, Coupling Constants)

The ¹H NMR spectrum of an indolizine (B1195054) derivative provides a wealth of information through chemical shifts, signal multiplicity, and coupling constants. hw.ac.ukubc.ca The aldehydic proton of a compound like this compound typically appears as a singlet in the downfield region, generally between δ 9.0 and 10.0 ppm. For instance, the aldehydic proton in a related indole-5-carbaldehyde derivative was observed as a singlet at 10.03 ppm. rsc.org

The aromatic protons on the indolizine ring system exhibit characteristic chemical shifts and coupling patterns. Protons on the six-membered ring and the five-membered ring will resonate in distinct regions of the spectrum. The coupling constants (J-values) between adjacent protons are particularly informative for determining their relative positions. Ortho coupling in aromatic systems typically falls in the range of 6-10 Hz, while meta coupling is smaller, around 2-3 Hz. iastate.edulibretexts.org For example, in a substituted benzaldehyde, the ortho protons appeared as a doublet at δ 7.77 ppm with a coupling constant of J = 8.0 Hz. rsc.org

Table 1: Representative ¹H NMR Data for an Aldehyde-Substituted Heterocycle

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic-H 10.03 s -
Aromatic-H 8.15 s -
Aromatic-H 7.80 d 8.6
Aromatic-H 7.40 d 8.6
Aromatic-H 7.15 d 3.1
Aromatic-H 6.65 d 3.0

Data derived from a representative indole-5-carbaldehyde derivative. rsc.org

¹³C NMR Chemical Shift Assignments

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edu The carbonyl carbon of the aldehyde group in this compound is expected to have a characteristic chemical shift in the range of 185-200 ppm. For example, the aldehydic carbon in a similar biphenyl-4-carbaldehyde was observed at δ 191.9 ppm. rsc.org

The carbon atoms of the indolizine ring system will appear in the aromatic region of the spectrum, typically between 110 and 150 ppm. wisc.edu The specific chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents. Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu

Table 2: Representative ¹³C NMR Data for an Aldehyde-Substituted Heterocycle

Carbon Chemical Shift (δ, ppm)
C=O 192.7
Aromatic-C 140.1
Aromatic-C 130.9
Aromatic-C 129.4
Aromatic-C 128.3
Aromatic-C 126.6
Aromatic-C 122.0
Aromatic-C 109.9
Aromatic-C 103.4

Data derived from a representative indole-5-carbaldehyde derivative. rsc.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of indolizine derivatives. researchgate.netwikipedia.orgscribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum reveal the connectivity of the proton network within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. wikipedia.orgsdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct link between the ¹H and ¹³C spectra. researchgate.net

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the confident assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretch)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orgbellevuecollege.edu For this compound, the most prominent and diagnostic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong, sharp band in the region of 1670-1730 cm⁻¹. lumenlearning.comlibretexts.orglibretexts.org The exact position of this band can be influenced by conjugation with the aromatic ring system. Saturated aldehydes typically absorb around 1730 cm⁻¹, while conjugation can lower this frequency to about 1705 cm⁻¹. libretexts.org

Other characteristic IR absorptions for this compound would include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹) and the aldehyde C-H bond (which can show two weak bands around 2750 and 2850 cm⁻¹), as well as C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region. lumenlearning.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Aldehyde C-H Stretch 2850 and 2750 Weak
Carbonyl (C=O) Stretch 1705-1680 Strong
Aromatic C=C Stretch 1600-1400 Medium to Weak

Data compiled from typical ranges for aromatic aldehydes. lumenlearning.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. libretexts.org Unlike low-resolution mass spectrometry which provides the molecular weight as a whole number, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.orgyoutube.com This high level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org

By comparing the experimentally measured accurate mass to the calculated masses of possible molecular formulas, the correct elemental composition can be confidently determined. youtube.com This is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org

For this compound (C₉H₇NO), the expected monoisotopic mass can be calculated with high precision. The HRMS measurement would provide an experimental value very close to this calculated mass, thereby confirming the molecular formula.

X-ray Crystallography for Solid-State Structural Analysis

When a suitable single crystal of this compound or a derivative can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. researchgate.netmdpi.comscilit.commdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.com

The data obtained from X-ray crystallography includes exact bond lengths, bond angles, and torsion angles, offering a complete and detailed picture of the molecular geometry. mdpi.com It can confirm the planarity of the indolizine ring system and reveal the conformation of the aldehyde group relative to the ring. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com The structural information obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.

UV-Vis Spectroscopy for Electronic Structure Insights

The electronic absorption properties of this compound and its derivatives, as revealed by UV-Vis spectroscopy, offer significant insights into their electronic structure and the nature of their intramolecular transitions. The position of the formyl group, an electron-withdrawing substituent, on the indolizine core profoundly influences the electronic distribution and, consequently, the absorption and emission characteristics of these molecules.

Detailed research into new push-pull indolizines has provided valuable data on derivatives bearing an amino group at position 1 and a formyl group at position 7. These compounds exhibit interesting photophysical properties driven by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing formyl group. The absorption spectra of these derivatives are characterized by bands in the blue region of the visible spectrum.

The electronic transitions in these push-pull systems have been investigated using computational methods, such as time-dependent density functional theory (TD-DFT). These studies help in characterizing the nature of the electronic transitions. For instance, the lowest energy absorption band is typically assigned to a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these 1-amino-7-formylindolizine derivatives, the HOMO is generally localized on the electron-rich part of the molecule, including the amino group and the indolizine ring, while the LUMO is concentrated on the electron-deficient portion containing the formyl group.

The solvatochromic behavior of these derivatives, where the absorption and emission maxima shift with the polarity of the solvent, further confirms the charge-transfer nature of the excited state. A positive solvatochromism, a redshift in emission with increasing solvent polarity, is characteristic of molecules that experience an increase in dipole moment upon excitation, a hallmark of ICT.

While specific data for the parent this compound is not extensively documented in the reviewed literature, the study of its derivatives provides a strong foundation for understanding its electronic properties. The formyl group at the 7-position is expected to act as a moderate electron-withdrawing group, influencing the electronic transitions of the indolizine system.

The following table summarizes the photophysical data for some 1-amino-7-formylindolizine derivatives in dichloromethane (B109758) (CH2Cl2), showcasing the effect of the amino substituent on the electronic properties.

CompoundSubstituent at Position 1Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
1 -NH2430597167
2 -N(CH3)2450620170
3 Piperidin-1-yl445615170

Data compiled from studies on push-pull indolizine chromophores.

The data clearly indicates that the nature of the amino substituent at position 1 influences the absorption and emission maxima. The dimethylamino and piperidinyl groups, being stronger electron donors than the simple amino group, cause a bathochromic (red) shift in both the absorption and emission spectra. This is consistent with a more effective intramolecular charge transfer in these derivatives, which lowers the energy gap between the ground and excited states. The large Stokes shifts observed are also characteristic of significant geometric relaxation in the excited state, a common feature of ICT fluorophores.

Theoretical and Computational Studies on Indolizine 7 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of a molecule's electronic landscape. For indolizine-7-carbaldehyde, these methods reveal the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior and physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Theoretical studies on similar heterocyclic aldehydes, such as 2-chloro-7-methylquinoline-3-carbaldehyde, have demonstrated that the HOMO-LUMO gap can be around 3.75-3.84 eV, depending on the conformation. dergipark.org.tr It is anticipated that this compound would exhibit a HOMO-LUMO gap in a comparable range, indicative of a molecule with significant potential for electronic transitions and chemical reactions. These transitions are often associated with the molecule's optical and electronic properties. nih.gov

Table 1: Calculated Electronic Properties of Indolizine (B1195054) and Related Isomers

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-1.44-~5.18
Isoindole-3.05-~4.3
Indolizine-3.19-~4.3

Data sourced from DFT calculations at the B3LYP/6-311+G* theoretical level. Note that direct calculated values for this compound are not specified in the provided results, but trends can be inferred.* researchgate.net

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. mdpi.com The indolizine core is an aromatic system, containing a total of 10 π-electrons, which adheres to Hückel's rule (4n+2 π-electrons, where n=2). However, its aromaticity is considered to be less pronounced compared to its more stable isomer, indole. acs.org This difference in aromatic character has been attributed to the distribution of π-electrons across the fused five- and six-membered rings. acs.orgchemrxiv.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would show distinct regions of negative potential centered around the nitrogen atom of the indolizine ring and the oxygen atom of the carbaldehyde group, due to the high electronegativity of these atoms. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the aldehyde group and the protons on the aromatic rings would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The MEP surface provides a clear, intuitive picture of the molecule's charge distribution and is instrumental in understanding intermolecular interactions. researchgate.net

Conformational Analysis and Tautomerism

Conformational analysis of this compound primarily concerns the orientation of the carbaldehyde group relative to the indolizine ring. The rotation around the single bond connecting the aldehyde carbon to the C7 position of the ring gives rise to different conformers. The two most stable planar conformers are typically the cis and trans forms, where the carbonyl (C=O) bond is either pointing towards or away from the adjacent C-H bond on the ring.

Computational studies on similar aromatic aldehydes, like 2-chloro-7-methylquinoline-3-carbaldehyde, have shown that these conformers have slightly different energies, with one being more stable than the other. dergipark.org.tr The energy barrier for rotation between these conformers is generally low, allowing for their interconversion at room temperature. DFT calculations can be used to determine the relative energies of these conformers and the transition state connecting them. This analysis is crucial as the specific conformation can influence the molecule's dipole moment, spectroscopic properties, and its binding affinity to biological targets.

Tautomerism is a form of isomerism involving the migration of a proton and the shifting of double bonds. For this compound, significant tautomeric forms are not expected to be prevalent under normal conditions due to the aromatic stability of the indolizine core.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and characterizing transition states. peerj.com This is particularly valuable for complex multi-step organic syntheses.

The synthesis of the indolizine scaffold can be achieved through various methods, such as 1,3-dipolar cycloaddition reactions involving pyridinium (B92312) ylides or transition-metal-catalyzed cycloisomerizations. acs.orgorganic-chemistry.orgacs.org Computational methods, particularly DFT, can be employed to model these reaction pathways and characterize the structures and energies of the transition states involved.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction, which determines the reaction rate. For instance, in a 1,3-dipolar cycloaddition to form an indolizine derivative, computational modeling can map out the energy profile as the dipole and dipolarophile approach each other, revealing the concerted or stepwise nature of the reaction. acs.org Similarly, for metal-catalyzed reactions, calculations can help to understand the role of the catalyst in lowering the activation barrier and to rationalize the observed regioselectivity and stereoselectivity. acs.org

For the synthesis of this compound specifically, computational studies could be used to investigate the final steps of introducing the carbaldehyde group or to explore novel synthetic routes. Characterizing the transition states provides fundamental insights into the reaction mechanism, enabling the optimization of reaction conditions to improve yields and selectivity. acs.orgacs.org

Energy Profiles of Chemical Transformations

Detailed theoretical energy profiles, including transition states and activation energies, for the chemical transformations of this compound are not extensively detailed in the reviewed scientific literature. Research has predominantly focused on the synthesis and photophysical characterization rather than the computational elucidation of reaction mechanisms. For instance, the synthesis of related compounds like 1-(5,6-dihydroindolizin-7-yl)ethan-1-one involves steps such as the addition of methylmagnesium bromide to a Weinreb amide, but the associated energy profiles have not been computationally mapped. amazonaws.com

Spectroscopic Parameter Prediction and Validation

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), plays a pivotal role in predicting and validating the spectroscopic properties of indolizine derivatives. These theoretical calculations provide a framework for understanding the relationship between molecular structure and photophysical behavior, such as UV-Vis absorption and fluorescence emission.

Research has demonstrated that the introduction of an electron-withdrawing group, such as an aldehyde (carbaldehyde) at the C-7 position of the indolizine scaffold, is a key strategy for tuning the molecule's emission wavelength. mdpi.comresearchgate.net This effect is part of a "push-pull" system, where an electron-donating group at another position (like C-3) and an electron-withdrawing group at C-7 create an intramolecular charge transfer (ICT) character. mdpi.comresearchgate.net This ICT process lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a red-shift (a shift to a longer wavelength) in the emission spectrum. mdpi.com

Quantum mechanical calculations, specifically using TD-DFT at the B3LYP/6-311++G** level of theory, have been employed to calculate the S0 (ground state) and S1 (first excited state) energy levels of these systems, corroborating the experimentally observed trends. amazonaws.com The strong correlation between the calculated energy gaps and the observed emission wavelengths validates the computational models used. mdpi.comresearchgate.net

The effect of the C-7 substituent on the photophysical properties is illustrated in the following table, which compares derivatives with different electron-withdrawing groups.

Compound (General Structure: 3-Aryl-7-substituted-indolizine)C-7 SubstituentMax. Absorption (λabs, nm)Max. Emission (λem, nm)Stokes Shift (nm)
Derivative 1-COOEt (Ester)396533137
Derivative 2-CHO (Aldehyde)415580165
Derivative 3-COOH (Carboxylic Acid)398505107

This table is generated based on data for N,N-dimethylamino-phenyl substituted indolizine derivatives to illustrate the electronic effect of the C-7 substituent. mdpi.com

As the data shows, changing the C-7 substituent from an ester to the more strongly electron-withdrawing aldehyde group results in a significant red shift in both absorption and emission, from 533 nm to 580 nm in emission. mdpi.com Conversely, the less electron-withdrawing carboxylic acid group leads to a blue-shift relative to the ester. mdpi.com

Molecular Modeling and Docking Studies (excluding biological targets)

Within the scope of the reviewed literature, molecular modeling and docking studies for this compound involving non-biological targets have not been reported. The computational research on this and closely related indolizine structures has been primarily directed towards understanding their photophysical properties and, in other contexts not covered here, their interactions with biological receptors. mdpi.com

Energy Framework Calculations

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice, quantifying the energetic contributions of forces such as electrostatic, dispersion, and hydrogen bonding.

For indolizine-based fluorophores, computational studies have been performed to analyze the binding energy and dipole moments of molecular dimers, with conformations defined by crystal structure analysis. amazonaws.com These calculations are typically performed at a high level of theory, such as M062X/6-311++G**, and incorporate Basis Set Superposition Error (BSSE) correction to ensure accuracy. amazonaws.com This type of analysis is fundamental to understanding the collective solid-state properties of the material and how individual molecules pack together, which can influence properties like fluorescence in the solid state. amazonaws.com While the general methodology has been applied to the broader class of indolizine fluorophores, specific energy framework values for this compound are not explicitly detailed in the available research. amazonaws.com

Applications of Indolizine 7 Carbaldehyde in Materials Science and Advanced Technologies

Development of Organic Electronic Materials

The π-conjugated core of the indolizine (B1195054) scaffold is inherently suited for applications in organic electronics. Indolizine-7-carbaldehyde serves as a crucial intermediate in the synthesis of larger, more complex molecules designed for use in electronic devices. Its derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and as components of organic semiconductors due to their favorable photophysical properties and chemical stability. researchgate.netrsc.org

This compound is a valuable precursor for creating novel fluorescent dyes. The aldehyde group provides a reactive site for extending the π-conjugation of the indolizine core, which is essential for tuning the molecule's absorption and emission properties. researchgate.netgoettingen-research-online.de By introducing different substituents, particularly electron-donating or electron-withdrawing groups, researchers can modulate the intramolecular charge transfer (ICT) characteristics of the resulting dye, thereby controlling its fluorescence color and intensity. mdpi.comresearchgate.net

A key strategy involves placing an electron-donating group, such as a dimethylamino group, at the C-3 position and an electron-withdrawing group, like the carbaldehyde at C-7. mdpi.com This "push-pull" architecture enhances the ICT process upon photoexcitation, leading to a significant red-shift in the emission spectrum. For instance, the modification of an ester group at the C-7 position to an aldehyde or other electron-withdrawing groups allows for the systematic tuning of the emission wavelength across the visible spectrum, from blue to orange-red. mdpi.comresearchgate.net This tunability is a highly desirable feature for developing new fluorophores for various applications. acs.org The "Seoul-Fluor" platform, an indolizine-based fluorescent framework, exemplifies this principle, where substituents at positions including C-7 can be altered to predictably control the photophysical properties. acs.orgnih.gov

Detailed research has demonstrated the synthesis of 3-(4-(Dimethylamino)phenyl)this compound, which exhibits a distinct orange-red emission. mdpi.com The photophysical properties of this and related compounds highlight the critical role of the C-7 substituent in determining the fluorescence characteristics.

Table 1: Photophysical Properties of Representative Indolizine Derivatives This table showcases how modifications at the C-7 position of the indolizine core influence the fluorescence emission.

Compound NameC-7 SubstituentMax Emission (λem)ColorReference
Methyl 3-phenylindolizine-7-carboxylate-COOCH₃462 nmBlue mdpi.com
3-Phenylthis compound-CHO490 nmGreen mdpi.com
3-(4-(Dimethylamino)phenyl)this compound-CHO580 nmOrange-Red mdpi.comresearchgate.net

In the field of organic light-emitting diodes (OLEDs), there is a constant demand for new materials that can emit light efficiently and with high color purity. Indolizine derivatives have been identified as promising candidates for use as emitters in OLEDs due to their significant fluorescence properties. rsc.org this compound, with its reactive aldehyde group, is a key building block for synthesizing these advanced emitter molecules. bldpharm.com

The aldehyde functionality allows for the straightforward chemical modification and construction of larger, more complex conjugated molecules required for OLED applications. researchgate.net These modifications are aimed at enhancing properties such as thermal stability, charge transport capability, and quantum yield. The core structure of indolizine is often incorporated into larger molecular designs to create materials with thermally activated delayed fluorescence (TADF), a mechanism that can significantly improve the efficiency of OLEDs. frontiersin.org While direct reports of this compound itself being used in a device are scarce, its role as a synthetic precursor is crucial for the development of the next generation of OLED emitters. bldpharm.comchemenu.com

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. ebsco.comossila.com These materials are typically composed of π-conjugated organic molecules that allow for the transport of charge carriers. uni-augsburg.de The performance of these devices is highly dependent on the molecular structure, which influences molecular packing, energy levels, and charge carrier mobility. nih.gov

The indolizine ring system, being a planar, electron-rich, and π-conjugated heterocycle, possesses the fundamental structural features required for an organic semiconductor. researchgate.net this compound serves as a valuable starting material for synthesizing more extended and complex conjugated systems. The aldehyde group can be used in various carbon-carbon bond-forming reactions (e.g., Knoevenagel condensation, Wittig reaction) to elongate the π-system, a common strategy for tuning the electronic properties of semiconductor materials. By attaching different aromatic or heterocyclic units, chemists can design molecules with specific HOMO/LUMO energy levels to facilitate efficient charge injection and transport in transistors and other electronic devices.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. thno.orgmdpi.com These interactions govern processes like molecular recognition and self-assembly. This compound, with its aromatic surface and polar aldehyde group, has the potential to participate in these complex interactions, leading to the formation of ordered supramolecular structures.

The tunable fluorescence of indolizine derivatives makes them excellent candidates for the development of chemical sensors. This compound and its derivatives have been successfully employed as chemosensors for detecting specific analytes through changes in their optical properties (color or fluorescence). researchgate.netua.es

A notable application is the creation of fluorescent pH sensors. mdpi.com The fluorescence of certain indolizine dyes, synthesized from this compound precursors, can be sensitive to the pH of the surrounding medium. This pH-dependent fluorescence provides a mechanism for real-time monitoring of acidity or basicity. Furthermore, indolizinecarbaldehydes have been utilized in the development of colorimetric sensors for nitrite (B80452) ions. researchgate.netua.es In this system, the aldehyde group is a key component of the reaction that leads to a visually detectable color change in the presence of nitrite, allowing for its selective detection.

Table 2: Sensing Applications of this compound Derivatives This table summarizes the use of this compound and its derivatives in non-biological sensing applications.

Sensor TypeAnalytePrinciple of DetectionReference
Fluorescent SensorpHpH-dependent fluorescence intensity mdpi.com
Colorimetric SensorNitrite (NO₂⁻)Analyte-induced chemical reaction causing a color change researchgate.netua.es

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The planar, aromatic nature of the indolizine core makes it susceptible to π-π stacking interactions, which can drive the self-assembly of this compound derivatives into higher-order structures.

Recent research has explored the aggregation-induced emission (AIE) properties of indolizine derivatives. acs.org AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is often the result of restricted intramolecular rotation (RIR) within the molecular aggregates. Studies have shown that modifying the C7 position of the indolizine core, including with an aldehyde group, can influence these AIE properties. acs.org The formation of these emissive aggregates is a direct consequence of a self-assembly process, highlighting the potential of this compound as a building block for creating functional materials whose properties are controlled by their assembled state.

Catalytic Applications and Ligand Design

The unique electronic properties and rigid, planar structure of the indolizine scaffold make it an intriguing platform for the development of new catalysts and ligands. The presence of a formyl group at the 7-position in this compound offers a versatile synthetic handle for further molecular elaboration in this field.

Precursor for Chiral Ligands in Asymmetric Catalysis

In asymmetric catalysis, the development of effective chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is paramount. Indolizine-carbaldehydes are recognized as important synthetic targets because the easily modifiable carbaldehyde group serves as a versatile precursor for creating a wide range of distinct indolizine derivatives. bohrium.com The formyl group of this compound is a key functional handle that can be transformed into various coordinating groups essential for ligand design.

The synthetic potential of the 7-carbaldehyde moiety allows for its conversion into functionalities capable of forming chiral environments around a metal center. Potential transformations include:

Reductive amination with chiral amines to produce chiral secondary or tertiary amine ligands.

Condensation with chiral amino alcohols to form chiral Schiff base or oxazoline-type ligands.

Reduction to an alcohol, which can be resolved or used as a precursor for chiral phosphinite or phosphite (B83602) ligands.

These transformations would yield novel bidentate or polydentate ligands where the indolizine core acts as a tunable electronic and steric component, and the newly formed chiral center(s) direct the stereoselectivity of a catalytic reaction. While the indolizine framework is a subject of interest in asymmetric catalysis, specific examples detailing the conversion of this compound into a chiral ligand for a well-defined catalytic process are not extensively documented in current literature. bohrium.com

Table 1: Potential Synthetic Transformations of this compound for Chiral Ligand Synthesis

Starting Functional GroupReagent/Reaction TypeResulting Ligand MoietyPotential Metal Coordination
Aldehyde (-CHO)Chiral Primary Amine, ReductionChiral Secondary Amine (-CH₂-NH-R*)N
Aldehyde (-CHO)Chiral Amino AlcoholChiral Imine-Alcohol or OxazolineN, O
Aldehyde (-CHO)Wittig-type reaction with chiral phosphonium (B103445) ylideChiral Olefin-
Alcohol (-CH₂OH) (from reduction of aldehyde)PCl₃, then Chiral DiolChiral PhosphiteP

Other Novel Technological Applications

The distinct photophysical properties of the indolizine core have led to its exploration in various advanced technologies, particularly in the fields of chemosensors and organic electronics. rsc.org

Chemosensors and Molecular Probes

The electron-rich nature and fluorescent properties of the indolizine heterocycle make it an excellent platform for designing chemosensors. rsc.org this compound and its derivatives have been successfully employed as molecular probes for detecting specific analytes.

Colorimetric Nitrite Detection: Indolizine-7-carbaldehydes have been shown to be highly selective agents for the rapid and efficient colorimetric detection of nitrite ions (NO₂⁻). ua.es The detection mechanism relies on the reaction of the aldehyde with an amine in the presence of nitrite under acidic conditions to form a brightly colored push-pull dye. This allows for the naked-eye detection of nitrite in solutions or on solid supports like cotton swabs, which is critical for applications in food safety and environmental monitoring. ua.es

Table 2: Naked-Eye Colorimetric Detection of Nitrite using an this compound-based System

AnalyteConcentrationObserved Color Change
Nitrite (NO₂⁻)100 μMIntense Purple
Nitrite (NO₂⁻)10 μMLight Purple
Nitrite (NO₂⁻)1 μMFaint Pink
Other Anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻)1000 μMNo significant change
Data derived from findings on indolizinecarbaldehyde-based nitrite sensors. ua.es

Fluorescent pH Sensors: Derivatives of this compound have been synthesized to act as fluorescent pH sensors. In one study, a 3-(4-(Dimethylamino)phenyl)this compound derivative was developed. nih.gov The protonation and deprotonation of the dimethylamino group in response to pH changes modulate the intramolecular charge transfer (ICT) process within the molecule, leading to distinct and observable changes in its fluorescence emission, making it a viable probe for monitoring pH in various media. nih.gov

Dyes for Dye-Sensitized Solar Cells (DSSCs)

Indolizine-based molecules have been identified as powerful organic donors for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs). mst.eduresearchgate.net Their strong electron-donating capability is a desirable characteristic for efficient D-π-A (Donor-π-bridge-Acceptor) dyes. researchgate.net In this architecture, the indolizine core serves as the electron donor. The 7-carbaldehyde group, or a group derived from it, can serve as a crucial anchor point for synthetically attaching the π-bridge and acceptor moieties, such as cyanoacrylic acid, which are necessary for injecting electrons into the semiconductor (e.g., TiO₂) of the solar cell. mst.edursc.org The tunability of substituents on the indolizine ring allows for the fine-tuning of the dye's optical and electrochemical properties to maximize solar cell efficiency. mst.edu

Table 3: Photophysical and Electrochemical Properties of Indolizine-Based Dyes for DSSCs

DyeDonor Moietyλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Oxidation Potential (Eox, V vs Fc/Fc⁺)
AH22-phenylindolizine44342,4000.53
AH32-(p-methoxyphenyl)indolizine44844,5000.48
AH52-hexyl-5-phenylindolizine45036,4000.44
AH62-hexyl-5-(p-methoxyphenyl)indolizine45241,7000.39
This table presents data for a series of indolizine-based dyes (AH2-AH6) where the core structure is varied to demonstrate its effect on properties relevant to DSSC performance. mst.edu

Future Research Directions and Unexplored Avenues for Indolizine 7 Carbaldehyde

Development of Highly Efficient and Sustainable Synthetic Methodologies

While classical methods for indolizine (B1195054) synthesis, such as the Chichibabin and Scholtz reactions, are well-established, they often require harsh conditions, expensive catalysts, or generate significant waste. ijettjournal.orgrsc.org The future of synthesizing Indolizine-7-carbaldehyde lies in the development of methodologies that are not only efficient but also environmentally benign and economically viable.

Future research should prioritize one-pot reactions that minimize intermediate purification steps, saving time, and reducing solvent usage. organic-chemistry.org Methodologies using readily available starting materials under transition-metal-free conditions are particularly attractive. organic-chemistry.orgorganic-chemistry.org The use of TEMPO as an organic oxidant in place of heavy metals is one such promising direction. organic-chemistry.org Furthermore, exploring green reaction media, such as water or solvent-free conditions, and energy sources like microwave irradiation can lead to more sustainable protocols. bohrium.comijettjournal.org A significant advance would be the development of a recyclable stereoauxiliary aminocatalyzed strategy for the one-pot synthesis of indolizine-carbaldehydes, which has been shown to be effective for other isomers and could be adapted for the 7-carbaldehyde derivative. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Indolizine Scaffolds

Methodology Catalyst/Conditions Advantages Potential for this compound
Classical (e.g., Chichibabin) High temperature, base Well-established Low efficiency, harsh conditions
Metal-Catalyzed Cycloaddition Pd, Cu, Rh, Au High efficiency, broad scope Cost, potential metal contamination ijettjournal.org
Transition-Metal-Free TEMPO, Iodine Lower cost, environmentally benign organic-chemistry.orgorganic-chemistry.org High potential for sustainable synthesis
Microwave-Assisted Synthesis Microwave irradiation Rapid reaction times, higher yields bohrium.com Excellent for process intensification

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The aldehyde functionality at the C-7 position of the indolizine core is a versatile handle for a wide range of classical transformations. However, future research should delve into more unconventional reactivity, leveraging the unique electronic nature of the indolizine ring system. The electron-withdrawing character of the 7-carbaldehyde group can be expected to influence the reactivity of the heterocyclic core, particularly in reactions like C-H functionalization.

Developing methods for the selective C-H functionalization at other positions of the this compound scaffold would provide rapid access to complex, poly-functionalized molecules. nih.gov Another intriguing avenue is the exploration of deconstruction-functionalization reactions, where the indolizine framework is temporarily disrupted and then reassembled to create novel heterocyclic systems that would be difficult to access otherwise. nih.gov Furthermore, investigating the participation of the indolizine core in novel cycloaddition reactions, beyond the well-known 1,3-dipolar cycloadditions used in its synthesis, could unlock new chemical space. ijettjournal.orgnih.gov The discovery of unexpected stereoelectronic-driven rearrangements could also lead to rapid access to diverse and complex molecular architectures inspired by natural products. nih.gov

Advanced Materials Development from this compound Scaffolds

The inherent fluorescence and π-conjugated system of the indolizine ring make it an attractive scaffold for the development of advanced organic materials. nih.govchim.it this compound is an ideal starting point for creating such materials due to the reactive aldehyde group, which can be readily used for polymerization or derivatization.

One key research direction is the synthesis of π-expanded, indoloindolizine-type structures derived from this compound. acs.org These larger, planarized systems are expected to have tunable HOMO-LUMO gaps and are promising candidates for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org The aldehyde can serve as a key functional group for building conjugated polymers where the indolizine unit is incorporated into the main chain. Another area of exploration is the development of novel fluorescent probes and sensors. The fluorescence of the indolizine core can be modulated by converting the aldehyde into various functional groups that can interact with specific analytes, leading to a detectable change in the emission spectrum. researchgate.net

Table 2: Potential Material Applications for this compound Derivatives

Material Type Key Feature Synthetic Strategy from this compound Potential Application
Conjugated Polymers Extended π-system Knoevenagel or Wittig-type polymerization reactions Organic Electronics (OFETs, OLEDs) acs.org
Fluorescent Probes Environment-sensitive emission Conversion of aldehyde to a specific analyte receptor Bioimaging, Chemical Sensing nih.govresearchgate.net
Dye-Sensitized Solar Cells Strong light absorption Derivatization to create dyes with anchoring groups Renewable Energy

Integration into Hybrid Systems and Nanomaterials

The functionalization of nanomaterials with organic molecules can impart new properties and create advanced hybrid systems with synergistic functionalities. The aldehyde group of this compound provides a convenient anchor point for its covalent attachment to the surface of various nanomaterials, such as silica (B1680970) nanoparticles, gold nanoparticles, or carbon nanotubes.

Future work could focus on creating fluorescently tagged nanoparticles for biomedical imaging and diagnostics. By grafting this compound (or a more emissive derivative) onto a biocompatible nanocarrier, targeted delivery and imaging could be achieved. Another unexplored avenue is the incorporation of the this compound motif into the structure of metal-organic frameworks (MOFs). The nitrogen atoms of the indolizine ring and the oxygen of the aldehyde could act as coordination sites for metal ions, potentially leading to new MOFs with interesting catalytic, gas storage, or sensing properties.

Synergistic Approaches Combining Advanced Synthetic and Computational Research

To accelerate the discovery and development of new applications for this compound, a close integration of synthetic chemistry and computational modeling is essential. Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the structural, electronic, and optical properties of designed molecules before they are synthesized in the lab. acs.org

Future research should employ computational studies to:

Predict Reactivity: Model reaction pathways for novel transformations, such as C-H functionalizations or cycloadditions, to predict regioselectivity and feasibility, thus guiding synthetic efforts. nih.gov

Design Functional Materials: Computationally screen libraries of virtual this compound derivatives to identify candidates with optimal electronic properties (e.g., HOMO-LUMO gaps) for applications in organic electronics. acs.orgresearchgate.net

Elucidate Mechanisms: Investigate the mechanisms of newly developed synthetic reactions to enable their optimization and broader application. researchgate.net

This synergistic approach minimizes trial-and-error experimentation, saves resources, and provides a rational basis for the design of new molecules and materials based on the this compound scaffold.

Q & A

Q. How can computational modeling (e.g., DFT, MD) predict this compound’s behavior in catalytic systems?

  • Methodological Answer : Optimize geometries at the B3LYP/6-31G(d) level to model electronic properties (frontier molecular orbitals, Fukui indices). Perform molecular dynamics simulations (AMBER force field) to study solvation effects. Validate predictions with experimental voltammetry (cyclic voltammetry for redox potentials) and correlate with turnover frequencies in catalysis .

Q. What experimental designs mitigate challenges in studying this compound’s photophysical properties?

  • Methodological Answer : Use degassed solvents to minimize quenching in fluorescence studies. Pair time-resolved spectroscopy (TCSPC) with quantum yield calculations (integrating sphere method). Control for concentration-dependent aggregation via UV-Vis dilution series. For conflicting results, standardize light sources and detector calibration across labs .

Q. How should researchers structure scoping reviews to map this compound’s applications in medicinal chemistry?

  • Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., “Which derivatives show kinase inhibition?”), (2) Identify databases (PubMed, SciFinder), (3) Screen studies using inclusion/exclusion criteria (e.g., IC₅₀ < 1 µM), (4) Chart data (structure-activity relationships), (5) Consult experts to validate gaps. Contrast findings with systematic reviews focused on mechanistic depth .

Q. What protocols ensure ethical rigor in cytotoxicity assays involving this compound?

  • Methodological Answer : Adhere to institutional review boards (IRBs) for cell line sourcing (e.g., ATCC authentication). Use MTT/WST-1 assays with positive/negative controls (e.g., doxorubicin for apoptosis). Report EC₅₀ values ± SEM from triplicate runs. Include raw viability curves and statistical tests (ANOVA with Tukey post-hoc) in supplementary materials .

Methodological Best Practices

  • Data Sharing : Archive raw spectra, chromatograms, and crystallographic data (CIF files) in public repositories (e.g., Zenodo) with persistent identifiers .
  • Error Analysis : Calculate uncertainties for kinetic data (e.g., standard deviation across replicates) and propagate errors in DFT-derived parameters (e.g., bond lengths) .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling teams to validate hypotheses iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.